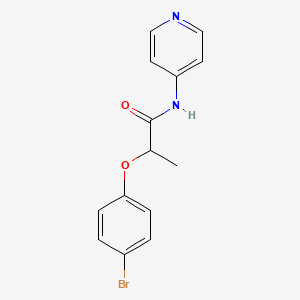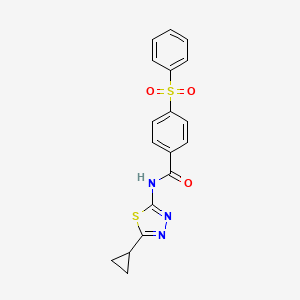
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide
Übersicht
Beschreibung
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3), a tyrosine kinase involved in the signaling pathways of cytokines. CP-690,550 has been extensively studied for its potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis and psoriasis.
Wirkmechanismus
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide inhibits JAK3, a tyrosine kinase involved in the signaling pathways of cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide blocks the downstream signaling of these cytokines, leading to the suppression of immune responses. This mechanism of action makes N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide a potential therapeutic agent for autoimmune diseases.
Biochemical and Physiological Effects
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and IL-17, in vitro and in vivo. The compound has also been shown to decrease the proliferation and activation of T cells, B cells, and natural killer (NK) cells. These effects suggest that N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide has immunosuppressive properties, which can be beneficial in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide also has a well-defined mechanism of action, which makes it a useful tool for studying cytokine signaling pathways. However, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide has some limitations for lab experiments. The compound has low solubility in water, which can affect its bioavailability and pharmacokinetics. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide also has off-target effects on other JAK family members, such as JAK1 and JAK2, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide has shown promising results in preclinical and clinical trials for its potential therapeutic applications. However, there are still several future directions that need to be explored. One direction is the optimization of the compound's pharmacokinetics and bioavailability to improve its efficacy and reduce its toxicity. Another direction is the identification of biomarkers that can predict the response to N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide treatment in different patient populations. Finally, the development of combination therapies that target multiple cytokine signaling pathways may enhance the therapeutic efficacy of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide in autoimmune diseases.
Wissenschaftliche Forschungsanwendungen
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. The compound has shown promising results in the treatment of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide has also been investigated for its potential use in preventing transplant rejection and treating graft-versus-host disease.
Eigenschaften
IUPAC Name |
4-(benzenesulfonyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S2/c22-16(19-18-21-20-17(25-18)13-6-7-13)12-8-10-15(11-9-12)26(23,24)14-4-2-1-3-5-14/h1-5,8-11,13H,6-7H2,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUPTORWXXNVQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-{[2-(2,4,5-trichlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B4113071.png)
![N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4113073.png)
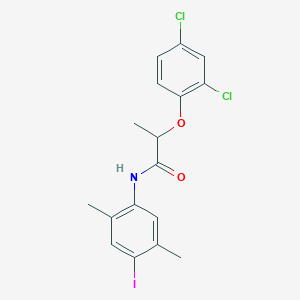
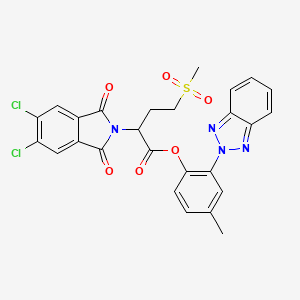
![4-{5-[1-(4-bromophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4113108.png)
![4-{5-[(2,4,5-trichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4113113.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B4113130.png)
![1-(2-pyridinyl)-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine](/img/structure/B4113136.png)
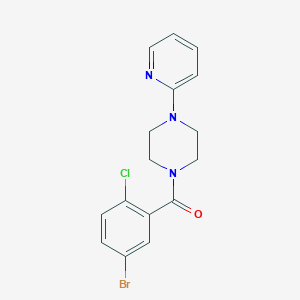

![1-[2-(4-bromophenoxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B4113165.png)
![1-benzyl-4-[2-(4-bromophenoxy)propanoyl]piperazine](/img/structure/B4113168.png)
![2-(4-bromophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4113171.png)
